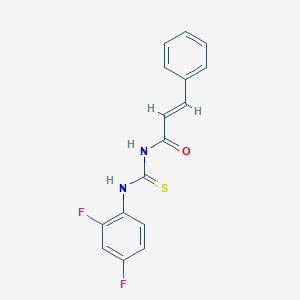

N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide” is a novel small molecule derivative of salicylanilide . It’s being studied for its potential anticancer implications .

Synthesis Analysis

The synthesis of this compound involves the reaction of diflunisal and NDMC101s under specific conditions . The reaction conditions include the use of SOCl2, anhydrous THF, reflux for 8 hours, and aniline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including amide, thioxomethyl, and phenyl groups . The presence of these groups may contribute to its potential biological activity.Scientific Research Applications

Biological Activities and ADMET-Related Properties

A comprehensive study on a series of novel ring-substituted N-arylcinnamanilides, including compounds closely related to N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide, revealed significant antimicrobial activity against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. One specific derivative demonstrated superior activity against MRSA compared to commonly used ampicillin. These compounds also exhibited anti-inflammatory potential by attenuating lipopolysaccharide-induced NF-κB activation, suggesting a different mode of action compared to traditional anti-inflammatory drugs. Additionally, none of the compounds showed significant cytotoxicity up to certain concentrations, indicating a favorable ADMET profile for further pharmacological development (Kos et al., 2020).

Synthesis and Characterization of Enamides and Their Applications

In the realm of synthetic chemistry, enamides, which share a structural resemblance to this compound, have been extensively studied for their versatility and utility. Enamides serve as crucial intermediates in the synthesis of a wide range of chemical compounds. Their synthesis and application have been explored in various contexts, including the development of novel pharmaceuticals and materials. For instance, the efficient synthesis of 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides highlights the role of enamides in facilitating complex chemical transformations. Such methodologies underscore the importance of enamides in organic synthesis and their potential in generating compounds with significant biological activities (Kumar, Parameshwarappa, & Ila, 2013).

Polyamides and Polyimides Derived from Related Compounds

The synthesis of rigid-rod polyamides and polyimides derived from compounds structurally related to this compound exemplifies the application of such molecules in material science. These polymers, characterized by their inherent viscosity, thermal stability, and solubility in polar solvents, demonstrate the potential of enamides and their derivatives in creating high-performance materials. The amorphous nature of these polyamides and their excellent thermooxidative stability make them suitable for a variety of applications, including as components in advanced composite materials and electronic devices (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Safety and Hazards

Future Directions

The future research directions for this compound could involve further investigation of its anticancer implications, identification of its cellular targets, and exploration of its potential use in cancer therapy . More studies are needed to fully understand its mechanism of action and to assess its safety and efficacy in preclinical and clinical settings.

properties

IUPAC Name |

(E)-N-[(2,4-difluorophenyl)carbamothioyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c17-12-7-8-14(13(18)10-12)19-16(22)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,19,20,21,22)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZARPNCOAFDCT-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2731128.png)

![N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2731130.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)

![3-(4-isopropylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2731134.png)

![2-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2731137.png)

![N-[5-[4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2731150.png)